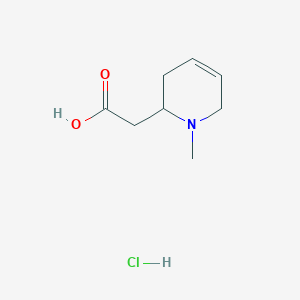

2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a methyl group and an acetic acid group . It’s important to note that the exact properties and applications of this specific compound may not be fully documented in the literature.

Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” would consist of a pyridine ring with a methyl group and an acetic acid group attached . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” would depend on the specific conditions and reactants used. As a general rule, the pyridine ring in the compound can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry

The compound is a derivative of 3,6-Dihydro-2H-1,2-oxazines, which are considered as extremely useful building blocks for the preparation of more complex compounds of biological importance . The structure of the title compound opens several possibilities for further functionalization including (stereoselective) transformations of the C=C bond and the reductive N–O bond cleavage leading to tetrahydro-1,2-oxazines and 1,4-amino alcohols .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound, have been reported to possess antiviral activity . This suggests that “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be explored for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . Given the structural similarity, “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be investigated for its anti-inflammatory properties.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . This suggests that “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be explored for its anticancer properties.

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . This suggests that “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be explored for its anti-HIV properties.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . This suggests that “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be explored for its antioxidant properties.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be explored for its antimicrobial properties.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . This suggests that “2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” could potentially be explored for its antidiabetic properties.

Eigenschaften

IUPAC Name |

2-(1-methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h2-3,7H,4-6H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKOGLVJJBEUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCC1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2806934.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2806935.png)

![3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2806937.png)

![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)